5-Ethoxy-6-methoxy-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-ethoxy-6-methoxy-1H-indole |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11-6-8-4-5-12-9(8)7-10(11)13-2/h4-7,12H,3H2,1-2H3 |
InChI Key |
ZJFSGXAKHBCKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=CN2)OC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 5 Ethoxy 6 Methoxy 1h Indole and Analogues
Influence of Alkoxy Substituents on Indole (B1671886) Reactivity Profiles
The presence of alkoxy groups, particularly at the C5 and C6 positions, profoundly activates the indole ring towards chemical reactions. chim.it These substituents donate electron density through resonance, increasing the nucleophilicity of the entire indole system. This activation is particularly pronounced at the C3 position, which is the typical site of electrophilic attack in indoles, but also enhances reactivity at the C2, C4, and C7 positions. chim.it
The synthesis of methoxy- and other alkoxy-indoles has become a key strategy for diversifying the regiochemical behavior of the indole nucleus. chim.it The specific placement of the 5-ethoxy and 6-methoxy groups directs the outcome of various reactions. For instance, in electrophilic substitutions, the activating effect of these groups makes the reaction proceed under milder conditions than with unsubstituted indole. Furthermore, the steric and electronic properties of the alkoxy groups can influence the stability of intermediates and the regioselectivity of reactions. Studies on various substituted indoles show that electron-donating groups alter the spin density distribution in radical cation intermediates, which can explain differences in subsequent coupling reactions. rsc.org The enhanced stability of these compounds, for example through O-alkylation of precursor 1-hydroxyindoles, also contributes to their synthetic utility. nih.gov
Electrophilic and Nucleophilic Reactivity at Specific Ring Positions
Electrophilic Reactivity: The indole ring is inherently π-excessive, making it highly reactive towards electrophiles. chim.it The addition of 5-ethoxy and 6-methoxy groups further amplifies this reactivity. Electrophilic aromatic substitution is a cornerstone of indole chemistry, typically occurring at the C3 position due to the formation of the most stable cationic intermediate (a benzenium ion or σ-complex) where the positive charge is delocalized without disrupting the aromaticity of the benzene (B151609) ring. youtube.comlibretexts.org For 5-ethoxy-6-methoxy-1H-indole, electrophilic attack is overwhelmingly favored at C3. If the C3 position is blocked, substitution can occur at C2. The powerful electron-donating nature of the alkoxy groups also activates the C4 and C7 positions of the benzene ring for electrophilic attack.
Common electrophilic substitution reactions include:
Halogenation: Introduction of Cl, Br, or I.
Nitration: Introduction of a nitro (NO2) group. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid (SO3H) group. libretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. msu.edu
These reactions often proceed under the influence of an acid catalyst to generate a potent electrophile that the activated indole ring can attack. masterorganicchemistry.commsu.edu
Nucleophilic Reactivity: While less common for the electron-rich indole nucleus itself, nucleophilic substitution becomes highly relevant for certain indole derivatives. For instance, 1-methoxyindole (B1630564) derivatives can undergo nucleophilic substitution at the C2 position, where the methoxy (B1213986) group on the nitrogen can be displaced. nii.ac.jpsemanticscholar.org This reactivity allows for the synthesis of various 2-substituted indoles. The presence of strong electron-withdrawing groups can also facilitate nucleophilic addition at the C2 or C3 positions. researchgate.net Although this compound is electron-rich, its derivatives, such as those with leaving groups at specific positions (e.g., C3), can readily undergo nucleophilic substitution. researchgate.netresearchgate.net
A study on 1-methoxy-6-nitroindole-3-carbaldehyde demonstrated its utility as a substrate for nucleophilic substitution with various nitrogen and sulfur-centered nucleophiles, highlighting the diverse possibilities for functionalizing the indole core. nii.ac.jp
| Indole Substrate | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-methoxy-6-nitroindole-3-carbaldehyde | Piperidine | NaH, DMF, rt | 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 92 | nii.ac.jp |
| 1-methoxy-6-nitroindole-3-carbaldehyde | Pyrrole (B145914) | NaH, DMF, rt | 2-(1H-Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 98 | nii.ac.jp |
| 1-methoxy-6-nitroindole-3-carbaldehyde | Indole | NaH, DMF, rt | 2-(1H-Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 96 | nii.ac.jp |
| 1-hydroxyindoles | Indole | 85% HCOOH, rt | 1-(Indol-3-yl)indoles | Good to Excellent | clockss.org |
Formation and Reactivity of Indole Radical Cation Intermediates
Indole derivatives, especially electron-rich ones like this compound, can be easily oxidized by one electron to form indole radical cation intermediates. rsc.org These species are highly reactive and play a crucial role in various transformations, including oxidative couplings and cycloaddition reactions. rsc.orgnih.gov The formation of a radical cation typically occurs from the molecular orbital with the lowest oxidation potential, which in indoles is the π-system. princeton.edu
The stability and subsequent reactivity of the radical cation are influenced by the substituents on the indole ring. Electron-donating groups, such as methoxy and ethoxy, stabilize the positive charge and affect the spin density distribution. rsc.org This distribution dictates the regioselectivity of subsequent reactions. For example, quantum chemical calculations have shown that electron-donating 5-substituents lead to a different spin density distribution compared to electron-withdrawing ones, which can explain observed differences in oxidation and coupling reactions. rsc.org These radical cations are key intermediates in processes like photocatalyzed cycloadditions and electropolymerization. nih.govrsc.org
Cycloaddition Reactions and Their Synthetic Utility
The C2-C3 double bond of the indole ring can participate in cycloaddition reactions, providing a powerful tool for constructing complex, fused-ring systems like indolines and carbazoles. researchgate.netnih.gov The enhanced electron density in alkoxy-substituted indoles makes them excellent partners in these reactions.
Types of cycloaddition reactions involving indoles include:
[3+2] Cycloadditions: Dearomative cycloadditions between indoles and vinyldiazo species, initiated by the oxidation of the indole to its radical cation, can yield densely functionalized indoline (B122111) structures. nih.gov These reactions often proceed with high regio- and diastereoselectivity.
Diels-Alder [4+2] Cycloadditions: Indoles can act as dienes or dienophiles. For instance, indole arynes (indolynes) derived from the benzenoid part of the nucleus undergo Diels-Alder reactions. nih.gov The regioselectivity of these reactions is strongly influenced by the position of the aryne and the substituents on the indole ring. nih.gov Pyrano[3,4-b]indol-3-ones also undergo cycloaddition with electron-rich olefins to generate carbazole (B46965) derivatives. researchgate.net
[4+3] Cycloadditions: Dearomative reactions between 3-alkenylindoles and in situ-generated oxyallyl cations can furnish cyclohepta[b]indoles, which are core structures in many bioactive alkaloids. acs.org
These cycloaddition strategies are synthetically valuable for creating complex molecular architectures found in natural products and pharmaceuticals. nih.govnih.govacs.org
Oxidation-Reduction Potentials and Antioxidant Activity Mechanisms
The electron-donating alkoxy groups in this compound lower its oxidation potential, making it more susceptible to oxidation compared to unsubstituted indole. rsc.org Electrochemical studies on 5-substituted indoles have shown that the redox potential can be controlled by the judicious choice of substituents. rsc.org Theoretical calculations using density functional theory (DFT) have been employed to predict the oxidation potentials of substituted indoles with good agreement with experimental values. rsc.org
The ease of oxidation is directly linked to the antioxidant properties of these molecules. Methoxyindoles are known to be effective antioxidants. researchgate.net Their mechanism of action typically involves scavenging free radicals through one of three primary pathways:
Hydrogen Atom Transfer (HAT): The indole N-H or a phenolic O-H (if present) donates a hydrogen atom to a free radical. The antioxidant ability is related to the O-H or N-H bond dissociation enthalpy. nih.govnih.gov
Single-Electron Transfer followed by Proton Transfer (SET-PT): The indole first donates an electron to the radical, forming a radical cation, which then loses a proton. nih.gov
Sequential Proton-Loss Electron Transfer (SPLET): The indole first loses a proton to form an anion, which then donates an electron to the radical. nih.gov
For methoxyindoles, the protective effect is often related to their electron donation capacity, suggesting a free radical scavenging mechanism. researchgate.net Studies on 5-methoxytryptophol (B162933) have shown its ability to stabilize cell membranes and reduce lipid peroxidation and protein oxidation by acting as a free radical scavenger. researchgate.net The presence of methoxy groups enhances the antioxidant activities of phenolic compounds by improving their electron donation ability. nih.gov Therefore, this compound is expected to be a potent antioxidant, capable of protecting biological systems from oxidative damage.
| Factor | Influence on Antioxidant Mechanism | Reference |
|---|---|---|
| Alkoxy Substituents | Enhance electron-donating capacity, promoting HAT, SET-PT, and SPLET mechanisms. | nih.gov |
| N-H Bond | Acts as a hydrogen donor in the HAT mechanism. | nih.gov |
| Oxidation Potential | Lower oxidation potential correlates with higher reactivity towards free radicals. | nih.gov |
| Hydrophobicity | Affects the efficiency of the antioxidant in lipid environments, such as cell membranes. | nih.gov |
Preclinical Pharmacological and Biological Investigations of 5 Ethoxy 6 Methoxy 1h Indole Derivatives
Broad-Spectrum Therapeutic Potential of Substituted Indoles
Substituted indoles exhibit a remarkable diversity of pharmacological activities, positioning them as privileged scaffolds in drug discovery. The introduction of various functional groups onto the indole (B1671886) ring system allows for the fine-tuning of their biological properties, leading to compounds with potential applications in treating a wide array of diseases. Research has demonstrated that modifications, such as the introduction of methoxy (B1213986) and ethoxy groups at the 5 and 6 positions, can significantly influence the therapeutic profile of these compounds.
Derivatives of the indole scaffold have been investigated for their potential to modulate inflammatory pathways. While specific studies on 5-Ethoxy-6-methoxy-1H-indole are not extensively available, research on related indole structures highlights their anti-inflammatory potential. For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines. rsc.org Several of these compounds effectively suppressed the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. rsc.org
Another study focused on 5-hydroxyindole (B134679) derivatives as inhibitors of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes, which are potent mediators of inflammation. unina.it Structural optimization led to the development of benzo[g]indole-3-carboxylates that demonstrated significant inhibitory activity against 5-LO in human neutrophils. unina.it One of the lead compounds effectively blocked the formation of 5-LO products in human whole blood assays and reduced the severity of pleurisy in a rat model of inflammation. unina.it These findings underscore the potential of the indole nucleus as a template for the development of novel anti-inflammatory agents.
Table 1: Anti-inflammatory Activity of Selected Indole Derivatives
| Compound/Derivative Class | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-stimulated RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α production | rsc.org |
| 5-Hydroxyindole-3-carboxylate derivatives | Human neutrophils, Human whole blood, Rat pleurisy model | Inhibition of 5-lipoxygenase (5-LO) activity, Reduced leukotriene production | unina.it |
The emergence of drug-resistant microbial and fungal strains has necessitated the search for new therapeutic agents. Indole derivatives have shown promise in this area. A notable example is 6-methoxy-1H-indole-2-carboxylic acid (MICA), a compound structurally related to this compound. MICA, isolated from Bacillus toyonensis, demonstrated significant antifungal activity. nih.gov A study evaluating a nanosponge hydrogel formulation of MICA highlighted its potential for the topical treatment of mycotic infections. nih.gov The formulation showed enhanced permeability through rat skin compared to a standard antifungal agent. In an in vivo model, the MICA hydrogel promoted wound healing, reduced inflammation, and increased collagen deposition. nih.gov
Table 2: Antifungal Activity of a 6-Methoxy-1H-indole Derivative
| Compound | Organism | Formulation | Key Findings | Reference |
|---|---|---|---|---|
| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Fungal pathogens | Nanosponge hydrogel | Enhanced skin permeability, promoted wound healing, reduced inflammation | nih.gov |
The search for novel antiviral agents has also included the investigation of indole derivatives. While direct studies on this compound are limited, research on structurally similar compounds provides insights into their potential antiviral activity. For example, a series of 5,6-dimethoxyindan-1-one analogs, which share a dimethoxy substitution pattern on a benzene (B151609) ring fused to a five-membered ring, were screened for activity against a panel of viruses. nih.gov One of these analogs demonstrated high efficacy against the vaccinia virus, proving to be significantly more potent than the standard drug Cidofovir in the primary assay. nih.gov Another compound from this study, a thiophene (B33073) analog, exhibited broad-spectrum viral inhibition against several viruses, including Human papillomavirus, Measles virus, and Herpes simplex virus 1. nih.gov These findings suggest that the methoxy-substituted ring system could be a valuable pharmacophore for the development of new antiviral drugs.
Table 3: Antiviral Activity of 5,6-dimethoxyindan-1-one Derivatives
| Compound | Virus | Potency (EC50) | Comparison | Reference |
|---|---|---|---|---|
| 5,6-dimethoxyindan-1-one analog (7) | Vaccinia virus | <0.05 µM | ~232 times more potent than Cidofovir (EC50: 11.59 µM) in primary assay | nih.gov |
| Thiophene analog (9) | Human papillomavirus, Measles virus, Rift Valley fever virus, Tacaribe virus, Herpes simplex virus 1 | - | Showed very good viral inhibition | nih.gov |
The indole scaffold is present in numerous approved and investigational anticancer agents. Indole alkaloids and their derivatives can exert their anticancer effects by targeting various cell death pathways. nih.gov One such derivative, 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole, has been noted for its antitumor properties. nih.gov Another related compound, 9-methoxycanthin-6-one, isolated from Eurycoma longifolia, has been shown to inhibit the proliferation of various cancer cell lines. mdpi.com Studies on this compound revealed that it induces apoptosis in a dose-dependent manner in colorectal and ovarian cancer cell lines. mdpi.com The apoptotic mechanism was confirmed through Hoechst 33342 staining, which visualizes the nuclear changes characteristic of apoptosis. mdpi.com While much of the research has focused on apoptosis, indole derivatives are also being investigated for their ability to induce non-apoptotic forms of cell death. Tumor-associated inflammation is known to contribute to cancer progression by promoting cell proliferation and inhibiting apoptosis. nih.gov
Table 4: Anticancer Activity of Methoxy-Substituted Indole-Related Compounds
| Compound | Cancer Cell Lines | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| 9-methoxycanthin-6-one | Colorectal (HT-29), Ovarian (A2780, SKOV-3) | Apoptosis | Inhibited cancer cell proliferation in a dose-dependent manner | mdpi.com |
| 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole | - | - | Noted for antitumor activity | nih.gov |
Indole derivatives have a long history of interacting with the central nervous system, with many compounds exhibiting significant neuropharmacological activities. Their structural similarity to endogenous neurotransmitters like serotonin (B10506) allows them to interact with a variety of receptors in the brain.
Neuropharmacological and Central Nervous System (CNS) Activities
Serotonin Pathway Modulation
The indole nucleus is a fundamental structural component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), and as such, many indole derivatives exhibit affinity for serotonin receptors. nih.govnih.gov The serotonergic system is implicated in a wide range of physiological and pathological processes, making its modulation a key strategy in drug development. nih.govfrontiersin.org Preclinical studies have shown that substituents on the indole ring can significantly influence binding affinity and functional activity at various serotonin receptor subtypes. nih.gov
Alkoxy-substituted indole derivatives, in particular, have been investigated for their interaction with the serotonin pathway. Research on a series of methoxy-substituted N1-benzenesulfonylindole analogs demonstrated their binding affinity for human 5-HT6 serotonin receptors. These studies suggest that the electronic effects of substituents on the indole nucleus are a contributing factor to this affinity. nih.gov The presence of electron-donating groups like ethoxy and methoxy at the 5- and 6-positions of the indole ring can alter the electron density of the aromatic system, potentially influencing its interaction with receptor binding sites. Activation of different 5-HT receptors can trigger various downstream signaling cascades, including the MEK/MAPK and PI3K/AKT pathways, which are involved in processes like cell proliferation and apoptosis. nih.gov While direct studies on this compound are limited, the established role of the indole scaffold and the influence of alkoxy substituents in related molecules point towards a potential for this compound and its derivatives to modulate the serotonin pathway.
Other Preclinical Biological Effects (e.g., Antidiabetic, Antihypertensive)
Beyond neuromodulation, indole derivatives have been explored for a wide array of therapeutic applications, including the treatment of chronic diseases such as diabetes and hypertension. nih.govajchem-b.com The structural versatility of the indole scaffold allows for modifications that can lead to diverse biological activities. researchgate.netresearchgate.net
A notable example of an alkoxy-indole with metabolic effects is 5-methoxyindole-2-carboxylic acid (MICA), which has been identified as a potent hypoglycemic agent in preclinical studies. nih.gov MICA is known to inhibit hepatic gluconeogenesis, a key pathway in maintaining glucose homeostasis. nih.gov This suggests that indole structures bearing a 5-methoxy group can interact with metabolic enzymes. The potential for indole derivatives to possess antidiabetic properties is an active area of research. researchgate.net
Furthermore, various indole derivatives have been reported to exhibit antihypertensive effects. ajchem-b.comresearchgate.net While the specific mechanisms can vary, they often involve interaction with pathways that regulate blood pressure. Although direct preclinical data on the antidiabetic or antihypertensive effects of this compound is not extensively documented, the activities of structurally related alkoxy-indoles provide a rationale for investigating this compound and its derivatives for similar biological effects. Some antidiabetic drug classes have been shown to produce a blood pressure-lowering effect, which can contribute to cardiovascular benefits. uoa.gr
Structure-Activity Relationship (SAR) Studies of Alkoxy-Substituted Indoles
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profiles of these compounds by systematically modifying their chemical structure.
Positional Isomerism Effects of Alkoxy Groups on Biological Activity (e.g., 5- vs. 6-Substitution)
The location of alkoxy groups on the indole ring significantly impacts the molecule's interaction with biological targets. solubilityofthings.com The electronic and steric properties conferred by a substituent vary depending on its position, which in turn affects binding affinity and efficacy. For instance, in studies of bisindole compounds, altering the linkage between the indole rings from a 6-6' linkage to 5-6', 6-5', or 5-5' resulted in reduced biological activity, demonstrating the critical role of substituent positioning. nih.gov
Specifically for alkoxy groups, a methoxyl group at the 5-position of the indole scaffold has been associated with the upregulation of tumor suppressor genes in certain cancer cell lines. mdpi.com This highlights a specific biological outcome tied to the C-5 position. While direct comparative studies between 5-alkoxy and 6-alkoxy isomers of the same indole derivative are not always available, the principle remains that positional isomerism is a key determinant of the pharmacological profile. The differential placement of ethoxy and methoxy groups, such as in the 5-ethoxy-6-methoxy arrangement, creates a unique electronic and steric landscape that dictates the molecule's specific biological interactions.
Impact of Peripheral Substituents on Pharmacological Profiles
In addition to the core alkoxy groups, other peripheral substituents can further modulate the pharmacological activity of indole derivatives. SAR studies have shown that even small modifications can lead to significant changes in potency and selectivity.
For example, in the development of inhibitors for the U2AF1-UHM protein, a series of alkoxy-substituted indoles were evaluated. This research demonstrated that an ethoxy group at a specific position provided optimal activity compared to methoxy or larger alkoxyl groups. The hydrophobic ethyl group was found to interact favorably within a narrow hydrophobic groove of the protein target. acs.org This illustrates how the size and hydrophobicity of the alkoxy chain can be fine-tuned to enhance binding affinity.
The following table, derived from a study on U2AF1-UHM inhibitors, showcases the impact of varying the alkoxy substituent on inhibitory activity. acs.org
| Compound | Alkoxy Group | IC50 (μM) |
| iSF8 | Methoxy | 46.45 |
| iSF9 | Ethoxy | 7.96 |
| iSF10 | n-Propoxy | >100 |
| iSF11 | Isopropoxy | >100 |
This data clearly indicates that the ethoxy group is superior for this particular target, as both smaller (methoxy) and larger (propoxy) substituents led to a significant loss of potency. Such studies underscore the importance of peripheral substituents in defining the pharmacological profile of indole-based compounds. acs.org
Elucidation of Molecular Mechanisms of Action (Preclinical Focus)
Understanding how indole derivatives exert their effects at a molecular level is essential for their development as therapeutic agents. Preclinical research focuses on identifying specific molecular targets and characterizing the binding interactions.
Binding to Specific Enzyme Targets and Receptors
Alkoxy-substituted indoles have been shown to bind to a variety of enzymes and receptors, often through specific and well-defined interactions. Molecular docking and binding assay studies have provided insight into these mechanisms.
Serotonin Receptors: As previously mentioned, methoxy-substituted indole analogs can bind to human 5-HT6 serotonin receptors. The mechanism is thought to involve the electronic influence of the methoxy group on the indole's aromatic system, which facilitates interaction with the receptor's binding site. nih.gov
Lipoxygenase Enzymes: Substituted indole derivatives have been identified as substrate-specific, allosteric inhibitors of the enzyme 15-lipoxygenase (ALOX15). In silico docking studies suggest these inhibitors occupy a substrate-binding pocket, inducing structural changes that affect the enzyme's catalytic activity. mdpi.com
Cyclooxygenase (COX) Enzymes: Some indole derivatives exhibit anti-inflammatory activity by inhibiting COX enzymes. Molecular docking studies of certain indole-3-carbonitrile compounds within the COX-2 active site revealed key interactions. These included the formation of hydrogen bonds between the nitrile group of the indole and the hydroxyl group of the Tyr 355 residue in the enzyme's active site. researchgate.net
Splicing Factor Proteins: In a study of inhibitors for the U2AF1-UHM protein, an indole derivative with an ethoxy substituent was found to bind effectively. The binding model showed the hydrophobic ethyl group fitting into a narrow hydrophobic groove formed by the side chains of residues R133 and N136, demonstrating a precise steric and hydrophobic interaction. acs.org
Modulation of Intracellular Signaling Pathways
Extensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the modulation of intracellular signaling pathways by this compound derivatives. While the broader class of indole-containing compounds has been the subject of numerous investigations for their therapeutic potential, research focusing specifically on derivatives of the this compound scaffold in this context appears to be limited or not publicly documented.
Indole derivatives, in general, are known to interact with a wide array of intracellular signaling cascades, playing roles in the modulation of pathways critical to cell proliferation, survival, and inflammation. For instance, various substituted indoles have been investigated for their ability to inhibit protein kinases, such as those in the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. These pathways are frequently dysregulated in diseases like cancer, making indole-based compounds attractive candidates for drug development.
However, without specific research on this compound derivatives, it is not possible to provide detailed findings or data tables related to their effects on intracellular signaling. The specific arrangement of the ethoxy and methoxy groups on the indole ring would confer unique electronic and steric properties to the molecule, which would, in turn, dictate its interaction with biological targets. The precise nature of these interactions and their downstream consequences on signaling pathways remain to be elucidated through dedicated preclinical studies.
Future research in this area would be necessary to identify the specific intracellular targets of this compound derivatives and to characterize their mechanism of action. Such studies would typically involve a range of biochemical and cell-based assays, including:
Kinase Inhibition Assays: To screen for inhibitory activity against a panel of protein kinases.
Western Blot Analysis: To determine the effect of the compounds on the phosphorylation status of key signaling proteins within specific pathways.
Reporter Gene Assays: To measure the activity of transcription factors that are downstream of major signaling cascades.
Cell Proliferation and Apoptosis Assays: To correlate any observed modulation of signaling pathways with cellular outcomes.
Until such studies are conducted and their findings published, the specific impact of this compound derivatives on intracellular signaling pathways remains unknown.
Computational and Theoretical Studies of 5 Ethoxy 6 Methoxy 1h Indole
Molecular Modeling and Docking Simulations for Target Identification
Molecular modeling and docking simulations are fundamental computational techniques in drug discovery for identifying potential biological targets and elucidating the interactions between a ligand and a protein. derpharmachemica.com This approach involves creating a three-dimensional model of the ligand, in this case, 5-Ethoxy-6-methoxy-1H-indole, and fitting it into the binding site of a target protein.
The process begins with the generation of a 3D conformer of the indole (B1671886) derivative. This model is then placed in the active site of a protein, and its orientation and conformation are systematically explored to find the most stable binding pose. The stability of the resulting complex is evaluated using a scoring function, which estimates the binding affinity. A higher score typically indicates a more favorable interaction.
For indole derivatives, molecular docking has been instrumental in identifying potential interactions with various enzymes and receptors. mdpi.comresearchgate.net For instance, studies on similar indole-based compounds have explored their potential as inhibitors for targets such as cyclooxygenase (COX) enzymes and various kinases. nih.gov In a hypothetical docking study of this compound, a range of potential protein targets could be screened to predict its pharmacological profile.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 1CX2 | -9.8 | Arg120, Tyr355, Ser530 |
| Tyrosine Kinase (Src) | 2SRC | -8.5 | Thr338, Met341, Asp404 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. DFT methods can accurately predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
For this compound, DFT calculations could be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G) to obtain the optimized molecular structure. These calculations would provide detailed information about bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) analysis is a key aspect of these calculations, as the HOMO and LUMO energies are crucial for understanding a molecule's reactivity. wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net
Table 2: Predicted Quantum Chemical Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -5.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. dntb.gov.ua For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a biological target over time. nih.gov
In a typical MD simulation, the ligand-protein complex, as identified through docking, is placed in a simulated physiological environment (e.g., a water box with ions). The forces between atoms are calculated, and Newton's equations of motion are solved to track the trajectory of each atom over a period of time, often in the nanosecond to microsecond range.
Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand relative to its initial docked pose indicates the stability of the binding mode. A low and stable RMSD suggests that the ligand remains bound in a consistent manner. The RMSF of the protein's amino acid residues can reveal which parts of the protein are flexible and which are constrained upon ligand binding.
Table 3: Illustrative RMSD Data from a Hypothetical MD Simulation
| Simulation Time (ns) | RMSD of Ligand (Å) |
|---|---|
| 0 | 0.0 |
| 10 | 1.2 |
| 20 | 1.5 |
| 30 | 1.4 |
| 40 | 1.6 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing a stable binding interaction.
Prediction of Regioselectivity and Reaction Pathways
Computational methods are valuable for predicting the regioselectivity of chemical reactions, which is the preference for bond formation at one position over another. For an indole ring system like this compound, there are multiple sites where electrophilic or nucleophilic attack can occur.
DFT calculations can be used to model potential reaction pathways and determine the most likely outcome. acs.org This is achieved by calculating the energies of the transition states and intermediates for each possible reaction. The reaction with the lowest activation energy barrier is predicted to be the most favorable.
For example, in an electrophilic substitution reaction, the relative energies of the sigma complexes formed by the attack of an electrophile at different positions on the indole ring (e.g., C2, C3, C4, C7) can be calculated. The position that leads to the most stable intermediate is the predicted site of reaction.
Table 4: Hypothetical Activation Energies for Electrophilic Substitution on this compound
| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| C2 | 18.5 | Minor Product |
| C3 | 12.3 | Major Product |
| C4 | 22.1 | Minor Product |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational Approaches for Structural Characterization and Validation
Computational methods play a crucial role in the characterization and validation of newly synthesized compounds by complementing experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. nih.govmdpi.comresearchgate.net
By performing DFT calculations, theoretical spectra can be generated and compared with experimental data. For instance, the vibrational frequencies calculated from a DFT frequency analysis can be correlated with the peaks observed in an experimental IR spectrum. researchgate.net Similarly, NMR chemical shifts can be predicted and compared with experimental values to aid in the assignment of signals and confirm the molecular structure.
This comparison between theoretical and experimental data provides a powerful means of validating the proposed structure of this compound. Any significant discrepancies may suggest that the actual structure differs from the one modeled, prompting further investigation.
Table 5: Comparison of Hypothetical Experimental and Calculated IR Frequencies
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3405 | 3415 |
| C-H (Aromatic) Stretch | 3100-3000 | 3080-3010 |
| C-O (Ether) Stretch | 1250, 1040 | 1255, 1035 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Advanced Analytical Methodologies in Research on 5 Ethoxy 6 Methoxy 1h Indole
Spectroscopic Characterization Techniques (NMR, Mass Spectrometry, IR)
Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Ethoxy-6-methoxy-1H-indole. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be utilized.
In the ¹H NMR spectrum, specific resonances would be expected. The proton on the indole (B1671886) nitrogen (N-H) would typically appear as a broad singlet at a high chemical shift (>10 ppm). The protons on the aromatic core of the indole would appear in the aromatic region (approx. 6.5-7.5 ppm). The substituents at positions 5 and 6 would produce characteristic signals: the methoxy (B1213986) group (-OCH₃) would be a singlet around 3.8-4.0 ppm, and the ethoxy group (-OCH₂CH₃) would present as a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.
¹³C NMR spectroscopy provides information about the carbon framework. The spectrum would show distinct signals for each carbon atom in the molecule, including the two carbons of the ethoxy group, the single carbon of the methoxy group, and the carbons of the indole ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the alkoxy substituents.
Predictive NMR data for this compound based on known data for similar indole derivatives.
¹H NMR Spectral Data| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | ~10.5-11.5 | br s |
| H-2 | ~7.1-7.3 | t |
| H-3 | ~6.4-6.6 | t |
| H-4 | ~7.0-7.2 | s |
| H-7 | ~6.7-6.9 | s |
| -OCH₂CH₃ | ~4.0-4.2 | q |
| -OCH₃ | ~3.8-3.9 | s |
¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~123-125 |
| C-3 | ~102-104 |
| C-3a | ~129-131 |
| C-4 | ~100-102 |
| C-5 | ~154-156 |
| C-6 | ~150-152 |
| C-7 | ~95-97 |
| C-7a | ~132-134 |
| -OCH₂CH₃ | ~64-66 |
| -OCH₃ | ~55-57 |
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃NO₂), the expected exact mass would be calculated. High-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy. The fragmentation pattern observed in tandem MS/MS experiments can provide further structural confirmation. nih.gov Common fragmentation pathways for indole alkaloids involve cleavages of the substituent groups and fragmentation of the indole ring itself. nih.govnih.gov
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. jst.go.jp A sharp peak around 3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. researchgate.net C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching of the aromatic ring would be visible in the 1600-1450 cm⁻¹ region. researchgate.net Crucially, strong C-O stretching bands for the ether linkages of the ethoxy and methoxy groups would be prominent in the 1250-1000 cm⁻¹ region.
Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H | ~3400 | Stretching |
| Aromatic C-H | ~3100-3000 | Stretching |
| Aliphatic C-H | ~3000-2850 | Stretching |
| Aromatic C=C | ~1600-1450 | Stretching |
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Quantification
Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the analysis of indole derivatives. ntu.edu.sg A reversed-phase HPLC method would likely be developed using a C18 or phenyl-hexyl column. mtc-usa.com The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode. mdpi.comnih.gov Detection is commonly performed using a UV detector, as the indole ring system has strong chromophores, typically with maximum absorbance around 220 nm and 280 nm. ntu.edu.sg This method can be used to quantify the compound by creating a calibration curve with standards of known concentration.
Gas Chromatography (GC) GC is suitable for the analysis of volatile and thermally stable compounds. creative-proteomics.com For this compound, analysis would likely be performed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). The compound would be vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the dual benefit of separation and mass identification, making it a powerful tool for purity assessment and identification of trace impurities. frontiersin.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the conformation of the substituent groups. mdpi.com
The analysis would reveal the planarity of the indole ring system. It would also show the precise orientation of the ethoxy and methoxy groups relative to the ring. Furthermore, X-ray crystallography provides detailed information about the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (involving the indole N-H) and π–π stacking, which govern the material's physical properties. mdpi.com
Thermal Analysis Techniques for Material Characterization
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the material properties of this compound, such as its melting point and thermal stability. ugent.be
Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would show the temperature at which it begins to decompose. For many organic molecules like indole derivatives, decomposition typically begins at temperatures above 150-200°C. researchgate.net The analysis provides an upper-temperature limit for the compound's stability.
Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram would show a sharp endothermic peak corresponding to the melting point of the crystalline compound. It can also reveal other phase transitions, such as crystallization or glass transitions if the material is amorphous. mdpi.com The purity of the compound can also be estimated from the shape of the melting peak.
Derivatization Strategies for Enhanced Analytical Detection and Specificity
Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical technique. libretexts.org For this compound, derivatization could be employed to improve its volatility for GC analysis or to enhance its detectability.
A common derivatization strategy for compounds with active hydrogens, such as the N-H group in the indole ring, is silylation. libretexts.org Reacting the indole with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This derivatization increases the compound's volatility and thermal stability, often leading to improved peak shape and resolution in GC analysis. researchgate.net
Another strategy could involve acylation or alkylation of the indole nitrogen. These modifications can also enhance GC performance and can be used to introduce specific functional groups that are more sensitive to a particular detector, thereby increasing analytical specificity and lowering detection limits. researchgate.net
Emerging Trends and Future Research Directions for Ether Substituted 1h Indoles
Development of Novel and Efficient Synthetic Routes for Complex Architectures
The synthesis of the specific 5-Ethoxy-6-methoxy-1H-indole is not widely documented, but its preparation can be envisaged through established and innovative indole (B1671886) synthesis methodologies. A plausible route involves the synthesis of the precursor, 5-hydroxy-6-methoxyindole, which can then be subjected to etherification. The synthesis of 5-hydroxy-6-methoxyindole has been achieved via a multi-step process starting from (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene. This precursor is treated with palladium on carbon under a hydrogen atmosphere to yield the desired hydroxylated indole. nih.gov The final ethoxy group at the 5-position can then be introduced through a Williamson ether synthesis, reacting the hydroxyl group with an ethylating agent like ethyl iodide in the presence of a suitable base.
Beyond this specific example, the broader field of indole synthesis is continually evolving, providing new tools to create complex architectures based on the ether-substituted indole core. Modern synthetic strategies that can be applied include:
Palladium-catalyzed reactions: These are instrumental in constructing highly substituted indole libraries. For instance, 3-iodoindoles can be synthesized and then undergo Sonogashira and Suzuki coupling reactions to introduce a variety of substituents, allowing for the creation of diverse chemical libraries for screening. nih.gov
One-pot multi-component reactions (MCRs): These offer an efficient and environmentally friendly approach to 3-substituted indoles, often using water as a solvent or catalyst-free conditions with promoters like polyethylene (B3416737) glycol (PEG). chemijournal.com
Flow chemistry: The use of microflow technologies can enhance the synthesis of substituted indoles by allowing for the use of unstable intermediates, leading to higher yields and better reproducibility compared to batch processes. mdpi.com
These advanced synthetic methods are crucial for generating novel and complex ether-substituted 1H-indole derivatives, which are essential for exploring their full therapeutic potential.
Identification of Undiscovered Biological Targets and Pathways
Ether-substituted indoles have demonstrated activity against a range of biological targets, and ongoing research continues to uncover new therapeutic opportunities. The indole nucleus's ability to mimic the structure of endogenous molecules allows it to interact with a wide array of proteins. nih.gov
Known and potential biological targets for this class of compounds include:
Protein Kinases: The indole scaffold is a common feature in many kinase inhibitors. preprints.org Substituted indoles have been developed as selective inhibitors of Tropomyosin-related kinase receptor A (TrkA), a target for pain management. nih.gov Furthermore, various indole derivatives have been investigated as inhibitors of kinases implicated in cancer, such as cyclin-dependent kinases (CDKs), Akt, and receptor tyrosine kinases like VEGFR and PDGFR. preprints.orgmdpi.com The ether substitutions on the indole ring can be fine-tuned to achieve selectivity and potency against specific kinases.
Tubulin: Certain methoxy-substituted indole derivatives have been identified as potent inhibitors of tubulin assembly. nih.gov OXi8006, a 2-aryl-3-aroyl-6-methoxyindole, and its analogs are examples of vascular disrupting agents that target tubulin, leading to cytotoxicity in cancer cells. nih.gov
Bcl-2 Family Proteins: The anti-apoptotic protein Bcl-2 is a critical target in cancer therapy. Novel indole-based compounds, including those with methoxy (B1213986) substitutions, have been designed as Bcl-2 inhibitors, demonstrating the ability to induce apoptosis in cancer cell lines. preprints.org
α-Glucosidase: In the context of metabolic diseases, C5-methoxy-substituted indole-based Schiff bases have been developed as potent α-glucosidase inhibitors, outperforming the clinical reference acarbose. mdpi.com This highlights the potential of ether-substituted indoles in the management of type 2 diabetes.
The versatility of the indole scaffold suggests that many more biological targets and pathways for ether-substituted derivatives remain to be discovered.
Rational Design and Optimization of Indole Derivatives for Enhanced Efficacy
The rational design and optimization of indole derivatives are guided by structure-activity relationship (SAR) studies, which elucidate how chemical modifications influence biological activity. For ether-substituted indoles, the position and nature of the ether groups are critical determinants of their therapeutic efficacy.
For instance, in the development of antiproliferative agents based on the pyrazino[1,2-a]indole (B3349936) framework, it was found that a methoxy group at the 8-position was crucial for potent activity against the human chronic myelogenous leukemia K562 cell line. Moving the methoxy group to the 6- or 7-position resulted in inactive compounds. nih.gov Similarly, in a series of Bcl-2 inhibitors, a 4-methoxy substitution on an indole derivative demonstrated the most potent inhibitory effects on cancer cell growth. preprints.org
The following table summarizes the antiproliferative activity of some methoxy-substituted indole derivatives, illustrating the impact of substitution patterns on efficacy.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1e | 8-methoxy-pyrazino[1,2-a]indole | K562 (Leukemia) | 0.08 | nih.gov |
| Compound 1f | 7-methoxy-pyrazino[1,2-a]indole | K562 (Leukemia) | >10 | nih.gov |
| Compound 1g | 6-methoxy-pyrazino[1,2-a]indole | K562 (Leukemia) | >10 | nih.gov |
| Compound U2 | Indole-based with 4-methoxy substitution | MCF-7 (Breast) | 1.2 | preprints.org |
| Compound 36 | 7-methoxy-2-aryl-3-aroyl indole | SK-OV-3 (Ovarian) | 0.0008 | nih.gov |
| Flavopereirine | β-carboline alkaloid | HCT116 (Colorectal) | 8.15 | nih.gov |
These findings underscore the importance of precise placement of ether substituents in the rational design of potent and selective indole-based therapeutic agents.
Addressing Research Gaps in Preclinical Characterization of Novel Indole Scaffolds
While many novel ether-substituted indole scaffolds show promise in early-stage in vitro studies, significant gaps often exist in their preclinical characterization. Comprehensive preclinical evaluation is essential to assess the therapeutic potential and safety of these compounds before they can advance to clinical trials.
A key research gap is the lack of extensive in vivo data. While some studies have ventured into animal models, such as the investigation of a 5-methoxy-2-methyl-1H-indole derivative as a chemoprotective agent against cisplatin-induced organ damage, more such studies are needed. nih.govresearchgate.net This particular study demonstrated that the indole derivative could reverse cisplatin-induced oxidative stress and inflammation in a rodent model. nih.govresearchgate.net
The following table presents some of the available preclinical data for methoxy-substituted indole derivatives.
| Compound | Preclinical Model | Key Findings | Reference |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) | Rodent model of cisplatin-induced toxicity | Reversed cisplatin-induced increases in nitric oxide and malondialdehyde; boosted antioxidant enzyme activity. | nih.govresearchgate.net |
| Compound 36 | In vitro human cancer cell lines (SK-OV-3, NCI-H460, DU-145) | Potent cytotoxicity with sub-micromolar IC50 values; strong inhibition of tubulin assembly. | nih.gov |
| Compound U2 | In vitro human cancer cell lines (MCF-7, MDA-MB-231, A549) | Potent inhibition of cell growth; significant induction of apoptosis and cell cycle arrest at G1/S phase. | preprints.org |
Future preclinical research on ether-substituted indoles should focus on:
Comprehensive Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Detailed analysis of absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship and duration of effect.
In Vivo Efficacy Studies: Evaluation in relevant animal models of disease to confirm the therapeutic potential observed in vitro.
Toxicology and Safety Pharmacology: Thorough assessment of potential adverse effects on major organ systems.
Addressing these gaps will be crucial for the successful translation of promising ether-substituted indole scaffolds from the laboratory to the clinic.
Integration of Multi-Omics and High-Throughput Screening in Drug Discovery
The discovery and development of novel ether-substituted 1H-indole-based drugs can be significantly accelerated by integrating modern technologies like high-throughput screening (HTS) and multi-omics analysis.
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets. nih.gov Kinase inhibitor libraries, which often contain numerous indole derivatives, are commercially available and can be used in HTS campaigns to identify new leads for cancer and other diseases. selleckchem.commedchemexpress.com The development of diverse libraries of highly substituted indoles is a key strategy to feed into HTS pipelines and increase the probability of finding novel hits. nih.gov
Multi-omics analysis , which involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level understanding of disease and drug action. nih.gov In the context of ether-substituted indoles, multi-omics approaches can be used to:
Identify Novel Drug Targets: By analyzing the molecular profiles of diseased cells or tissues, new targets for indole derivatives can be discovered. researchgate.net
Elucidate Mechanisms of Action: Multi-omics can reveal the downstream effects of a compound on various cellular pathways, providing a comprehensive picture of its mechanism of action. frontiersin.org
Discover Biomarkers: These technologies can help identify biomarkers that predict a patient's response to a particular indole-based drug, paving the way for personalized medicine. frontiersin.org
The combination of HTS for hit identification and multi-omics for target validation and mechanism elucidation represents a powerful paradigm for the future of drug discovery with ether-substituted indoles. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
